molecular formula C8H13N3OS B402850 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

Cat. No.: B402850
M. Wt: 199.28g/mol
InChI Key: VHMUPKVOVMAYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by interfering with cellular signaling pathways and promoting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methylpropanamide

InChI

InChI=1S/C8H13N3OS/c1-4-6-10-11-8(13-6)9-7(12)5(2)3/h5H,4H2,1-3H3,(H,9,11,12)

InChI Key

VHMUPKVOVMAYGT-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C(C)C

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)C

Origin of Product

United States

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